Phenol, 2-methoxy-4-(1-methylethenyl)-
Description
BenchChem offers high-quality Phenol, 2-methoxy-4-(1-methylethenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-methoxy-4-(1-methylethenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
110346-52-6 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-methoxy-4-prop-1-en-2-ylphenol |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-4-5-9(11)10(6-8)12-3/h4-6,11H,1H2,2-3H3 |
InChI Key |
UVMRYBDEERADNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Contextualization Within Natural Products Chemistry and Structural Classes
Phenol (B47542), 2-methoxy-4-(1-methylethenyl)- is chemically classified as a guaiacol (B22219) derivative. The core of its structure is a phenol ring substituted with a methoxy (B1213986) group (-OCH3) at the ortho position relative to the hydroxyl group (-OH), a defining feature of all guaiacol compounds. wikipedia.orgnih.gov What distinguishes this particular molecule is the presence of a 1-methylethenyl (isopropenyl) group at the para position. This C6-C3 skeleton places it within the broader class of phenylpropanoids, a diverse family of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. csjmu.ac.inresearchgate.net
Phenylpropanoids are known for their vast structural diversity, which arises from various enzymatic modifications such as hydroxylation, methylation, and glycosylation. mlsu.ac.innih.gov While the specific natural source and isolation of Phenol, 2-methoxy-4-(1-methylethenyl)- are not extensively documented, its structural similarity to other well-known phenylpropanoids suggests its potential occurrence in essential oils, plant resins, or as a product of lignin (B12514952) pyrolysis. wikipedia.orgresearchgate.net Lignin, a major component of wood, is rich in guaiacyl and syringyl units, which can be precursors to a variety of guaiacol derivatives. wikipedia.org
Significance in Biochemical and Molecular Investigations
Direct biochemical and molecular investigations on Phenol (B47542), 2-methoxy-4-(1-methylethenyl)- are limited in the current scientific literature. However, the bioactivity of its close structural analogs provides a strong basis for inferring its potential significance and for guiding future research. The biological activities of these related compounds are often attributed to their phenolic nature and the specific substitutions on the aromatic ring. patsnap.comnih.gov
For instance, guaiacol (B22219) itself is known to have antiseptic and antioxidant properties. patsnap.comdrugbank.comchemicalbook.com Furthermore, many of its derivatives are potent inhibitors of various enzymes and signaling pathways. A 2020 study highlighted the potential of synthetic guaiacol derivatives as inhibitors of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and cardiovascular disease. nih.gov The antioxidant activity of guaiacol derivatives is often linked to their ability to scavenge reactive oxygen species. patsnap.com
The structural similarity of Phenol, 2-methoxy-4-(1-methylethenyl)- to other bioactive guaiacol derivatives suggests its potential for similar biological activities. The isopropenyl group may influence its lipophilicity and interaction with biological targets, potentially leading to unique pharmacological effects. Further research is warranted to explore its antioxidant, anti-inflammatory, and enzyme-inhibiting properties.
Table 1: Bioactivity of Structurally Related Guaiacol Derivatives
| Compound Name | Structure | Reported Biological Activities |
|---|---|---|
| Guaiacol | 2-methoxyphenol | Antiseptic, Expectorant, Antioxidant drugbank.comchemicalbook.com |
| Eugenol (B1671780) | 2-methoxy-4-(2-propenyl)phenol | Antiseptic, Anesthetic, Anti-inflammatory wikipedia.orgdifferencebetween.com |
| Isoeugenol (B1672232) | 2-methoxy-4-(1-propenyl)phenol | Flavoring agent, Precursor to vanillin (B372448) differencebetween.comacs.org |
| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | Flavoring agent wikipedia.orgflavorfrenzy.com |
Advanced Analytical Techniques for the Characterization and Quantification of 4 Isopropenyl 2 Methoxyphenol
Chromatographic Separations
Chromatography is the cornerstone for the separation and analysis of 4-Isopropenyl-2-methoxyphenol from complex mixtures. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility, polarity, and the analytical objective.
HPLC is a versatile and widely used technique for the analysis of phenolic compounds like 4-Isopropenyl-2-methoxyphenol due to its applicability to a wide range of polar and non-volatile compounds.
The selection of an appropriate stationary phase is critical for achieving optimal separation in HPLC. For phenolic compounds, reversed-phase chromatography is the most common approach.
Reversed-Phase (RP) Stationary Phases: These phases, typically C18 (octadecylsilane) or C8 (octylsilane) bonded to silica (B1680970), are hydrophobic and are used with polar mobile phases. The retention of 4-Isopropenyl-2-methoxyphenol on an RP column is primarily governed by hydrophobic interactions between the non-polar isopropenyl group and the alkyl chains of the stationary phase. The aromatic ring also contributes to retention through π-π interactions. C18 columns are generally the first choice due to their high hydrophobicity and retention capabilities.
Mixed-Mode Stationary Phases: For more complex separations, mixed-mode columns that offer multiple interaction mechanisms can be employed. For instance, a Primesep 100 column, which has both hydrophobic and ion-exchange properties, can be used for the analysis of phenolic compounds. sielc.com
The optimization of the stationary phase involves selecting the appropriate chemistry (e.g., C18, C8, Phenyl-Hexyl), particle size (smaller particles of 3 µm or less offer higher efficiency), and column dimensions.
| Stationary Phase Type | Interaction Mechanism | Suitability for 4-Isopropenyl-2-methoxyphenol |
|---|---|---|
| Reversed-Phase (e.g., C18, C8) | Hydrophobic interactions | High suitability due to the non-polar isopropenyl group. |
| Phenyl Phases | π-π interactions | Good suitability due to the aromatic ring of the phenol (B47542). |
| Mixed-Mode (e.g., Primesep B) | Hydrophobic and ion-exchange | Can be used for complex samples containing both acidic and basic compounds. sielc.com |
| Normal-Phase (e.g., Silica, Cyano) | Adsorption | Less common for this type of compound but can be used with non-polar mobile phases. |
The mobile phase composition is a powerful tool for controlling retention and selectivity in HPLC. In reversed-phase HPLC, the mobile phase typically consists of an aqueous component and an organic modifier.
Organic Modifiers: Acetonitrile (B52724) (MeCN) and methanol (B129727) (MeOH) are the most common organic solvents used. sielc.com Acetonitrile is often preferred due to its lower viscosity and better UV transparency. The proportion of the organic modifier in the mobile phase is a key parameter; increasing the organic content will decrease the retention time of 4-Isopropenyl-2-methoxyphenol.
pH Control: The pH of the aqueous component of the mobile phase is crucial for controlling the ionization state of the phenolic hydroxyl group. To ensure reproducible retention times, the mobile phase is typically buffered at a pH at least 2 units away from the pKa of the analyte. For phenols, an acidic mobile phase is generally used to suppress the ionization of the hydroxyl group, leading to increased retention. Additives such as phosphoric acid or formic acid are commonly used to adjust the pH. sielc.com
Gradient Elution: For complex samples containing compounds with a wide range of polarities, a gradient elution profile is often employed. This involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic modifier. This allows for the efficient elution of both polar and non-polar compounds in a single run.
A typical mobile phase for the analysis of a related compound, 2-Methoxyphenol (Guaiacol), on a reversed-phase column consists of acetonitrile and water with phosphoric acid as a buffer. sielc.com
| Parameter | Effect on Separation | Typical Conditions for Phenolic Compounds |
|---|---|---|
| Organic Modifier (e.g., MeCN, MeOH) | Controls retention time (higher % = shorter retention) | 20-80% in water sielc.com |
| pH (Aqueous Phase) | Affects ionization and retention of the phenolic group | Acidic (e.g., with 0.02% H3PO4) sielc.com |
| Buffer | Maintains a stable pH for reproducible results | Phosphoric acid, Formic acid |
| Elution Mode | Isocratic for simple mixtures, Gradient for complex mixtures | Isocratic or Gradient |
Since 4-Isopropenyl-2-methoxyphenol is a chiral molecule, separating its enantiomers is often necessary, particularly in pharmaceutical applications where enantiomers can have different pharmacological activities. Chiral HPLC is the most widely used technique for this purpose. nih.gov There are two main strategies for chiral separation by HPLC:
Direct Method using Chiral Stationary Phases (CSPs): This is the most common approach, where the enantiomers are separated on a column containing a chiral stationary phase. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and widely used for the separation of a broad range of chiral compounds. nih.gov The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. For a compound like 4-Isopropenyl-2-methoxyphenol, a screening of different polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) under various mobile phase conditions (normal-phase, reversed-phase, and polar organic) would be a standard approach to find a suitable separation method.
Indirect Method via Derivatization: This method involves reacting the racemic analyte with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column, such as a normal-phase silica gel column. nih.gov For the hydroxyl group in 4-Isopropenyl-2-methoxyphenol, a chiral acid or isocyanate could be used as the derivatizing agent. While effective, this method requires an additional reaction step and the availability of a suitable, enantiomerically pure derivatizing agent. chiralpedia.com
Gas chromatography is a high-resolution separation technique well-suited for volatile and thermally stable compounds. For phenolic compounds, which have limited volatility due to the polar hydroxyl group, derivatization is often a necessary step to improve their chromatographic properties. mdpi.com
Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis. mdpi.com
Silylation: This is the most common derivatization technique for compounds containing active hydrogens, such as the hydroxyl group in phenols. Silylation involves replacing the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. The resulting TMS ether is significantly more volatile and less polar than the parent phenol.
Common silylating reagents include:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used silylating agent.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another effective and commonly used reagent.
N-Trimethylsilylimidazole (TMSI): Particularly reactive towards hydroxyl groups.
To enhance the reaction rate, especially for sterically hindered hydroxyl groups, a catalyst such as Trimethylchlorosilane (TMCS) is often added to the silylating reagent. The derivatization reaction is typically carried out by heating the sample with an excess of the silylating reagent in a suitable solvent.
| Reagent | Abbreviation | Key Characteristics |
|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Common and effective for phenols. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Volatile by-products, good for trace analysis. |
| N-Trimethylsilylimidazole | TMSI | Highly reactive towards hydroxyl groups. |
| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents. |
The successful analysis of 4-Isopropenyl-2-methoxyphenol relies on the careful selection and optimization of these advanced chromatographic techniques to meet the specific analytical challenges.
Gas Chromatography (GC) Techniques
Capillary Column Selection and Temperature Programming
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 4-isopropenyl-2-methoxyphenol. The selection of an appropriate capillary column and the optimization of the temperature program are critical for achieving high-resolution separation from complex matrices.
The choice of the capillary column's stationary phase is the most crucial factor in method development. For phenolic compounds, a range of stationary phases can be employed, with the selection depending on the specific analytical challenge. Non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5MS), are widely used for the analysis of essential oils and other complex mixtures containing methoxyphenols. scitepress.orggcms.cz These columns separate compounds primarily based on their boiling points and, to a lesser extent, their polarity. For more targeted separations of phenols where enhanced selectivity is required, polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., FFAP - Free Fatty Acid Phase), can be advantageous.
The dimensions of the capillary column also play a significant role. Standard columns are typically 30 meters in length with an internal diameter of 0.25 mm and a film thickness of 0.25 µm. These dimensions offer a good balance between resolution, analysis time, and sample capacity.
Temperature programming is essential for the efficient elution of a wide range of analytes in a single chromatographic run. A typical temperature program for the analysis of essential oils containing phenolic compounds might start at a relatively low initial temperature to resolve volatile components, followed by a gradual increase in temperature to elute less volatile compounds like 4-isopropenyl-2-methoxyphenol. A representative temperature program could be as follows:
| Parameter | Value |
|---|---|
| Initial Temperature | 60 °C |
| Initial Hold Time | 2 minutes |
| Ramp Rate | 5 °C/minute |
| Final Temperature | 240 °C |
| Final Hold Time | 5 minutes |
This program allows for the separation of a broad range of compounds with varying volatilities. The initial low temperature ensures the separation of highly volatile components, while the temperature ramp facilitates the timely elution of semi-volatile compounds.
Thin-Layer Chromatography (TLC) for Screening and Purity Assessment
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the preliminary screening and purity assessment of 4-isopropenyl-2-methoxyphenol. nih.gov It is particularly useful for monitoring the progress of chemical reactions or for the initial fractionation of crude extracts.
For the analysis of guaiacol (B22219) derivatives, silica gel 60 F254 plates are commonly used as the stationary phase. The selection of the mobile phase is critical for achieving good separation. A mobile phase of intermediate polarity is typically required for phenolic compounds. A mixture of a non-polar solvent like hexane (B92381) or toluene, a moderately polar solvent like ethyl acetate (B1210297), and a small amount of a polar solvent like methanol or a basic modifier like ammonia (B1221849) can provide good resolution. For instance, a mobile phase consisting of ethyl acetate:hexane:methanol:ammonia in a ratio of 65:35:10:2 (by volume) has been shown to be effective for the separation of related compounds. oup.com
Visualization of the separated spots on the TLC plate can be achieved under UV light at 254 nm, as the aromatic ring of 4-isopropenyl-2-methoxyphenol absorbs UV radiation. Further visualization can be accomplished by spraying the plate with a suitable staining reagent, such as a solution of phosphomolybdic acid followed by gentle heating, which will produce colored spots. The retention factor (Rf) value, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, can be used for preliminary identification.
Spectrometric Detection and Structural Elucidation
Spectrometric techniques are indispensable for the definitive identification and structural elucidation of 4-isopropenyl-2-methoxyphenol, providing detailed information about its molecular weight and chemical structure.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it ideal for the analysis of complex mixtures.
The coupling of chromatographic separation with mass spectrometric detection provides a robust platform for the analysis of 4-isopropenyl-2-methoxyphenol.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique for the analysis of volatile and semi-volatile compounds in essential oils and other natural extracts. chromatographyonline.comnih.gov In GC-MS, the separated components from the GC column are introduced into the ion source of the mass spectrometer. Electron Ionization (EI) is a hard ionization technique that bombards the analyte molecules with high-energy electrons, causing fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion (if stable enough to be observed) and a series of fragment ions. The fragmentation pattern of 4-isopropenyl-2-methoxyphenol is expected to be similar to that of the structurally related 2-methoxy-4-vinylphenol (B128420), which would likely show a prominent molecular ion peak and characteristic fragments from the loss of a methyl group (-CH3) and other parts of the side chain. nist.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC. nih.gov For phenolic compounds, reverse-phase liquid chromatography is often employed. The separated analytes are then introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI). In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the molecular ion) is selected and fragmented to produce product ions. This process, known as Multiple Reaction Monitoring (MRM), provides very high selectivity and sensitivity.
The choice of ionization technique is crucial for successful mass spectrometric analysis.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. d-nb.info For phenolic compounds, ESI is often operated in the negative ion mode, where the phenolic proton is abstracted to form a deprotonated molecule [M-H]⁻. foodb.ca This technique is particularly useful in LC-MS applications.
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is suitable for less polar and more volatile compounds. acs.org Similar to ESI, APCI is often used in the negative ion mode for the analysis of phenols, also yielding the [M-H]⁻ ion. wiley.com APCI can be particularly advantageous in GC-MS setups for volatile phenols, providing molecular weight information with minimal fragmentation. springernature.com
| Technique | Analyte Suitability | Ionization Mechanism | Typical Ion Formed |
|---|---|---|---|
| Electrospray Ionization (ESI) | Polar, Thermally Labile | Ion Evaporation | [M-H]⁻ |
| Atmospheric Pressure Chemical Ionization (APCI) | Less Polar, Volatile | Gas-Phase Ion-Molecule Reactions | [M-H]⁻ |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. bohrium.comtaylorfrancis.comnih.gov This is a powerful tool for the unambiguous identification of 4-isopropenyl-2-methoxyphenol. By measuring the mass of the molecular ion with high precision (typically to four or five decimal places), the molecular formula can be confirmed. For example, the theoretical monoisotopic mass of 4-isopropenyl-2-methoxyphenol (C₁₀H₁₂O₂) can be calculated and compared to the experimentally measured exact mass. Any deviation between the measured and theoretical mass is typically in the low parts-per-million (ppm) range, providing a high degree of confidence in the identification. HRMS is often coupled with liquid chromatography (LC-HRMS) for the analysis of complex plant extracts and other natural products. researchgate.netstrath.ac.uk
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of chemical compounds. In the analysis of 4-isopropenyl-2-methoxyphenol, MS/MS provides definitive structural confirmation by examining the fragmentation patterns of a selected precursor ion. The process involves the ionization of the molecule, typically forming a protonated molecule [M+H]⁺ or a molecular ion [M]⁺, followed by its isolation and subsequent fragmentation through collision-induced dissociation (CID).
The fragmentation of 4-isopropenyl-2-methoxyphenol is predictable, guided by the stability of the resulting carbocations and neutral losses. The phenolic ring, methoxy (B1213986) group, and isopropenyl substituent are key features that direct the fragmentation pathways. A common initial fragmentation step for phenols is the loss of a methyl radical (•CH₃) from the methoxy group, a characteristic fragmentation for methoxylated aromatic compounds. Another probable fragmentation involves the isopropenyl group, which can undergo cleavage to yield stable ions.
The structural confirmation is achieved by correlating the observed fragment ions (product ions) with theoretically predicted fragmentation pathways. For instance, the mass-to-charge ratio (m/z) of the precursor ion for 4-isopropenyl-2-methoxyphenol (C₁₀H₁₂O₂) is approximately 164.1 g/mol . In an MS/MS experiment, this precursor ion would be selected and fragmented to produce a spectrum of product ions. Key fragment ions can provide evidence for specific structural motifs within the molecule. The analysis of these fragmentation patterns, when compared to spectral libraries or in-silico fragmentation predictions, allows for unambiguous confirmation of the compound's structure. nih.gov
Table 1: Predicted MS/MS Fragmentation Data for 4-Isopropenyl-2-methoxyphenol
| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment (m/z) | Proposed Neutral Loss | Structural Moiety Confirmed |
|---|---|---|---|
| 165.09 | 150.07 | CH₃ | Methoxy group |
| 165.09 | 132.06 | H₂O + CH₃ | Hydroxyl and Methoxy groups |
| 165.09 | 122.07 | C₃H₅ | Isopropenyl group |
| 165.09 | 107.05 | CH₃ + C₂H₂O | Aromatic Ring and substituents |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of organic molecules like 4-isopropenyl-2-methoxyphenol. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, NMR provides detailed information about the carbon-hydrogen framework, atom connectivity, and spatial arrangement of the molecule.
1D NMR Experiments (¹H, ¹³C, DEPT) for Core Structural Assignment
One-dimensional NMR experiments provide the foundational data for structural elucidation.
¹H NMR Spectroscopy : The proton NMR spectrum of 4-isopropenyl-2-methoxyphenol is expected to show distinct signals for each unique proton environment. The aromatic region would display signals for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns revealing their substitution pattern (positions 1, 2, and 4). The methoxy group would appear as a sharp singlet, typically around 3.8-3.9 ppm. The isopropenyl group would give rise to signals for the methyl protons (a singlet) and the two vinyl protons (two distinct signals, likely singlets or narrow doublets). A broad singlet corresponding to the phenolic hydroxyl proton would also be present, with its chemical shift being concentration and solvent-dependent.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the number of unique carbon atoms and their electronic environments. For 4-isopropenyl-2-methoxyphenol, ten distinct carbon signals are expected. The chemical shifts would differentiate between the aromatic carbons (typically 110-160 ppm), the sp² carbons of the isopropenyl group, the sp³ methyl carbon of the isopropenyl group, and the methoxy carbon (around 55-60 ppm). researchgate.netchemicalbook.com
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This would help to unambiguously assign the carbons of the isopropenyl group and the methine carbons of the aromatic ring.
Table 2: Predicted ¹H NMR Chemical Shifts for 4-Isopropenyl-2-methoxyphenol (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (position 3) | ~6.9 | d |
| Aromatic H (position 5) | ~7.0 | dd |
| Aromatic H (position 6) | ~6.8 | d |
| Phenolic OH | 5.0 - 6.0 | br s |
| Vinylic H | ~5.3, ~5.1 | s, s |
| Methoxy (OCH₃) | ~3.9 | s |
| Methyl (C-CH₃) | ~2.1 | s |
Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Isopropenyl-2-methoxyphenol (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 |
|---|---|---|
| C1 (C-OH) | ~145 | Quaternary (absent) |
| C2 (C-OCH₃) | ~146 | Quaternary (absent) |
| C3 | ~110 | CH (positive) |
| C4 (C-isopropenyl) | ~138 | Quaternary (absent) |
| C5 | ~120 | CH (positive) |
| C6 | ~115 | CH (positive) |
| C (isopropenyl, quaternary) | ~142 | Quaternary (absent) |
| CH₂ (isopropenyl, vinylic) | ~112 | CH₂ (negative) |
| CH₃ (isopropenyl, methyl) | ~22 | CH₃ (positive) |
| OCH₃ (methoxy) | ~56 | CH₃ (positive) |
2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for assembling the molecular structure from the 1D NMR data by establishing correlations between nuclei. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. youtube.com In 4-isopropenyl-2-methoxyphenol, COSY would show correlations between adjacent aromatic protons, confirming their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This experiment is useful for determining stereochemistry and preferred conformations. For 4-isopropenyl-2-methoxyphenol, NOESY could reveal spatial proximity between the methoxy protons and the aromatic proton at C6, or between the isopropenyl methyl protons and the aromatic proton at C5, providing insights into the molecule's conformational preferences.
Dynamic NMR for Conformational Analysis
Dynamic NMR (DNMR) refers to NMR experiments conducted at variable temperatures to study dynamic processes such as conformational changes or restricted rotation. auremn.org.br For 4-isopropenyl-2-methoxyphenol, DNMR could be employed to investigate the rotational barrier around the single bond connecting the isopropenyl group to the aromatic ring. At low temperatures, this rotation might become slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotational conformers (rotamers). nih.gov By analyzing the coalescence of these signals as the temperature is increased, the energy barrier for this rotation can be calculated. Similarly, restricted rotation of the methoxy group could also be investigated using this technique. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Chromophore Analysis and Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The absorption characteristics are determined by the molecule's chromophores, which are the parts of the molecule that absorb light.
The primary chromophore in 4-isopropenyl-2-methoxyphenol is the substituted benzene ring. The hydroxyl (-OH), methoxy (-OCH₃), and isopropenyl (-C(CH₃)=CH₂) groups are all auxochromes, which are substituents that modify the absorption characteristics of the chromophore. These groups, particularly the electron-donating hydroxyl and methoxy groups, cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene.
The UV-Vis spectrum of 4-isopropenyl-2-methoxyphenol is expected to show two main absorption bands characteristic of substituted phenols, which correspond to π → π* electronic transitions. sielc.com The exact position of these maxima can be influenced by the solvent polarity. For instance, in a polar solvent, the λmax may shift due to interactions with the hydroxyl group. The spectrum for the closely related compound 4-methoxyphenol (B1676288) shows absorption maxima at approximately 222 nm and 282 nm. sielc.com A similar profile is anticipated for 4-isopropenyl-2-methoxyphenol, with slight shifts due to the presence of the isopropenyl group.
Table 4: Predicted UV-Vis Absorption Data for 4-Isopropenyl-2-methoxyphenol
| Solvent | Predicted λmax 1 (nm) | Predicted λmax 2 (nm) | Corresponding Electronic Transition |
|---|---|---|---|
| Ethanol (B145695) | ~225 | ~285 | π → π* |
| Hexane | ~220 | ~280 | π → π* |
Quantitative Spectrophotometric Assays
Quantitative analysis of 4-Isopropenyl-2-methoxyphenol can be achieved through UV-Visible spectrophotometry, a technique that measures the absorption of light by the compound in a solution. The absorbance is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law. For phenolic compounds like 4-Isopropenyl-2-methoxyphenol, direct UV spectrophotometry is feasible due to the presence of a chromophoric aromatic ring system.
Analysis of a structurally related compound, 4-methoxyphenol, shows characteristic UV absorption maxima at approximately 222 nm and 282 nm in an acidic mobile phase. sielc.comsielc.com It is anticipated that 4-Isopropenyl-2-methoxyphenol would exhibit a similar UV absorption profile, influenced by its specific substituent groups. The isopropenyl group may cause a slight shift in the wavelength of maximum absorbance (λmax). For accurate quantification, it is crucial to determine the specific λmax for 4-Isopropenyl-2-methoxyphenol and to ensure that measurements are taken at this wavelength to achieve maximum sensitivity.
In complex matrices where interfering substances may absorb in the same UV region, direct spectrophotometry can be challenging. To overcome this, derivatization techniques can be employed to enhance specificity and sensitivity. researchgate.net These methods involve a chemical reaction that converts the analyte into a new compound with a strong chromophore that absorbs in the visible region, where fewer interferences typically occur. researchgate.net For phenolic compounds, common derivatization reactions include coupling with diazonium salts or using reagents like 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent to form a colored product. researchgate.net Another approach involves the formation of ion-pair complexes with sulphonphthalein dyes, which can be measured spectrophotometrically. nih.gov The development of such a method for 4-Isopropenyl-2-methoxyphenol would require optimization of reaction conditions, including reagent concentration, pH, reaction time, and temperature.
The table below outlines a hypothetical comparison of direct vs. derivatization-based spectrophotometric methods for the quantification of 4-Isopropenyl-2-methoxyphenol.
| Parameter | Direct UV Spectrophotometry | Spectrophotometry with Derivatization |
| Principle | Measurement of native absorbance in the UV range (approx. 280-290 nm). | Reaction to form a colored product, measured in the visible range (>400 nm). |
| Wavelength | UV region (e.g., ~282 nm). sielc.comsielc.com | Visible region (e.g., 450-600 nm). researchgate.net |
| Advantages | Simple, rapid, no chemical reaction needed. | Higher specificity, reduced matrix interference, potentially higher sensitivity. researchgate.net |
| Disadvantages | Susceptible to interference from other UV-absorbing compounds. | More complex, requires optimization of reaction conditions, may be more time-consuming. |
| Typical Reagents | None (requires a pure solvent like ethanol or methanol). | 4-aminoantipyrine with an oxidizing agent (e.g., potassium ferricyanide), diazonium salts. researchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. The IR spectrum of 4-Isopropenyl-2-methoxyphenol is expected to display characteristic absorption bands corresponding to its key functional groups: a hydroxyl group, a methoxy group, an isopropenyl group, and a substituted benzene ring.
The presence of the hydroxyl (-OH) group will be indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.org The C-O stretching vibration of the phenol is typically observed around 1200-1260 cm⁻¹. The methoxy (-OCH₃) group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and a distinct C-O (ether) stretching band in the 1000-1300 cm⁻¹ region. libretexts.orgyoutube.com
The aromatic ring gives rise to several signals. C-H stretching vibrations for the hydrogens attached to the sp² hybridized carbons of the benzene ring appear above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org In-ring C=C stretching vibrations are expected to produce sharp bands in the 1450-1600 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring will influence the C-H out-of-plane ("oop") bending vibrations in the 675-900 cm⁻¹ region, which can provide clues about the arrangement of substituents.
The isopropenyl group [-C(CH₃)=CH₂] also has distinct IR signatures. The C=C stretching of the vinyl group will appear in the 1640-1680 cm⁻¹ range. libretexts.org The C-H stretching vibrations of the vinyl hydrogens will be found in the 3000-3100 cm⁻¹ region, often overlapping with the aromatic C-H stretches.
The following table summarizes the expected characteristic IR absorption bands for 4-Isopropenyl-2-methoxyphenol.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 | O-H Stretch | Phenolic Hydroxyl |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic Ring & Isopropenyl |
| 2960 - 2850 | C-H Stretch (sp³) | Methoxy & Isopropenyl Methyl |
| 1680 - 1640 | C=C Stretch | Isopropenyl |
| 1600 - 1450 | C=C Stretch (in-ring) | Aromatic Ring |
| 1260 - 1200 | C-O Stretch | Aryl Ether (Methoxy) & Phenol |
| 900 - 675 | C-H Bend (out-of-plane) | Aromatic Ring & Isopropenyl |
Electrophoretic Methods (e.g., Capillary Electrophoresis, Micellar Electrokinetic Chromatography)
Electrophoretic methods, particularly those performed in a capillary format, offer high-efficiency separations for a wide range of analytes. While standard Capillary Zone Electrophoresis (CZE) is ideal for charged species, Micellar Electrokinetic Chromatography (MEKC) extends the applicability of capillary electrophoresis to neutral molecules like 4-Isopropenyl-2-methoxyphenol. wikipedia.org
MEKC is a hybrid of electrophoresis and chromatography. The separation principle is based on the differential partitioning of analytes between an aqueous mobile phase and a pseudo-stationary phase of micelles. wikipedia.org These micelles are formed by adding a surfactant, most commonly sodium dodecyl sulfate (B86663) (SDS), to the background electrolyte (BGE) at a concentration above its critical micelle concentration. d-nb.info
In a typical MEKC setup under alkaline conditions, the strong electroosmotic flow (EOF) moves the bulk solution toward the cathode. The negatively charged SDS micelles have an electrophoretic mobility in the opposite direction, toward the anode, but their net movement is still toward the cathode, albeit at a much slower rate than the EOF. wikipedia.org Neutral analytes like 4-Isopropenyl-2-methoxyphenol will partition between the aqueous buffer and the hydrophobic interior of the micelles. More hydrophobic compounds spend more time in the slower-moving micelles and thus elute later, allowing for separation based on hydrophobicity.
The separation of phenolic compounds by MEKC can be optimized by adjusting several parameters:
Surfactant Concentration: Increasing the SDS concentration generally increases the retention time of hydrophobic analytes.
pH of the Buffer: The pH of the BGE affects the EOF and the charge of acidic phenols. For 4-Isopropenyl-2-methoxyphenol, a pH above its pKa would render it anionic, altering its interaction with the anionic SDS micelles. A buffer with a pH around 8-9 is common for separating phenolic compounds. researchgate.net
Organic Modifiers: Adding organic solvents like methanol or acetonitrile to the BGE can modify the partitioning of analytes, altering selectivity and resolution. nih.govnih.gov
Applied Voltage: Higher voltages can lead to shorter analysis times but may generate excessive Joule heating, which can degrade resolution. nih.gov
An optimized MEKC method for 4-Isopropenyl-2-methoxyphenol would likely involve a borate (B1201080) or phosphate (B84403) buffer at a pH between 8 and 9.5, containing 25-100 mM SDS, with the potential addition of 5-20% methanol to fine-tune the separation from other related compounds. nih.gov
| Parameter | Typical Condition for Phenolic Compound Separation | Effect on Separation of 4-Isopropenyl-2-methoxyphenol |
| Capillary | Fused silica, 50-75 µm i.d., 40-60 cm length | Standard |
| Background Electrolyte | 20-50 mM Borate or Phosphate buffer | Buffers the system and carries the current. |
| pH | 8.0 - 9.5 | Affects EOF and ionization state of the phenol. |
| Surfactant | 25-100 mM Sodium Dodecyl Sulfate (SDS) | Forms the pseudo-stationary phase for partitioning. |
| Organic Modifier | 0-20% Methanol or Acetonitrile | Modifies partitioning and selectivity. nih.gov |
| Voltage | 15 - 25 kV | Drives the separation; higher voltage reduces analysis time. |
| Temperature | 20 - 30 °C | Affects viscosity, partitioning, and EOF. |
| Detection | UV Absorbance (e.g., 214 nm or ~280 nm) | Standard detection method for aromatic compounds. |
Sample Preparation and Extraction Methodologies for Diverse Biological Matrices
Effective sample preparation is critical for the accurate quantification of 4-Isopropenyl-2-methoxyphenol in complex biological matrices such as plasma, urine, or tissue homogenates. The primary goals are to remove interfering substances (e.g., proteins, lipids, salts), concentrate the analyte, and transfer it into a solvent compatible with the subsequent analytical technique.
Solid-Phase Extraction (SPE) and Microextraction Techniques
Solid-Phase Extraction (SPE) is a widely used technique that separates components of a mixture according to their physical and chemical properties. sigmaaldrich.com For a moderately polar compound like 4-Isopropenyl-2-methoxyphenol, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent like Oasis HLB) would be suitable. nih.gov The process involves conditioning the sorbent, loading the pre-treated biological sample, washing away interferences with a weak solvent, and finally eluting the analyte with a stronger organic solvent. nih.gov
Microextraction techniques, such as Solid-Phase Microextraction (SPME) and Microextraction by Packed Sorbent (MEPS), are miniaturized versions of SPE that offer reduced solvent and sample consumption. nih.gov MEPS, for instance, can be integrated online with chromatographic systems and involves the same steps as conventional SPE but on a much smaller scale, using a sorbent bed packed into a syringe. nih.gov
| Step | Description | Typical Solvents for 4-Isopropenyl-2-methoxyphenol |
| 1. Conditioning | Wets the sorbent and activates the functional groups. | Methanol followed by water or buffer. |
| 2. Sample Loading | The pre-treated sample (e.g., diluted plasma) is passed through the sorbent. | Analyte is retained on the sorbent. |
| 3. Washing | Removes hydrophilic interferences and salts. | Water or a low percentage of organic solvent (e.g., 5% methanol). |
| 4. Elution | A strong solvent disrupts the analyte-sorbent interaction to release the analyte. | Methanol, acetonitrile, or ethyl acetate. |
Liquid-Liquid Extraction (LLE) Optimization
Liquid-Liquid Extraction (LLE) partitions a compound between two immiscible liquid phases. The efficiency of the extraction depends on the analyte's partition coefficient (logP) and the choice of extraction solvent. For 4-Isopropenyl-2-methoxyphenol, which is phenolic, the extraction can be highly pH-dependent.
At a neutral or slightly acidic pH, the phenolic hydroxyl group is protonated, making the molecule neutral and more soluble in moderately polar organic solvents like ethyl acetate or methyl tert-butyl ether (MTBE). rsc.org By adjusting the pH of the aqueous biological sample to below the pKa of the phenol, extraction into the organic phase is maximized. Conversely, by raising the pH above the pKa, the phenol becomes an ionic phenolate, which is highly soluble in the aqueous phase. This property can be used for back-extraction to further purify the sample. rsc.org Optimization involves screening various organic solvents and fine-tuning the pH of the aqueous phase to achieve the highest recovery and purity. ecoxtract.com
Advanced Extraction Techniques (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction)
Modern extraction techniques offer advantages such as reduced extraction time, lower solvent consumption, and improved efficiency, aligning with the principles of green chemistry.
Supercritical Fluid Extraction (SFE) primarily uses supercritical CO₂ as the extraction solvent. While pure supercritical CO₂ is nonpolar and suitable for extracting lipids, its polarity can be increased by adding a polar co-solvent or modifier, such as ethanol or methanol. nih.govmdpi.com This makes it effective for extracting moderately polar compounds like methoxyphenols from solid or semi-solid matrices. nih.govmdpi.com The extraction efficiency is controlled by manipulating temperature, pressure, and the percentage of the co-solvent. researchgate.net
Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and sample, causing the disruption of cell walls and enhancing the migration of the analyte from the sample matrix into the solvent. nih.gov This technique significantly accelerates the extraction process. mdpi.com Key parameters for optimization include microwave power, irradiation time, solvent choice, and the solvent-to-sample ratio. mdpi.comscielo.br MAE is particularly effective for extracting phenolic compounds from plant and tissue samples. mdpi.com
| Technique | Principle | Key Parameters to Optimize | Advantages |
| Supercritical Fluid Extraction (SFE) | Analyte partitioning into a supercritical fluid (e.g., CO₂). researchgate.net | Pressure, Temperature, Co-solvent type and percentage. researchgate.net | "Green" solvent, high selectivity, gentle on thermolabile compounds. openchemicalengineeringjournal.com |
| Microwave-Assisted Extraction (MAE) | Microwave heating of the solvent to accelerate extraction. nih.gov | Microwave power, Time, Solvent type, Solvent/Sample ratio. mdpi.com | Very fast, reduced solvent volume, high efficiency. mdpi.com |
Validation of Analytical Procedures for Research Reproducibility
To ensure that analytical results for 4-Isopropenyl-2-methoxyphenol are consistent and reliable across different laboratories and over time, a thorough validation of the analytical procedure is paramount. This validation is structured around several key performance characteristics as outlined by international guidelines.
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. For the analysis of 4-Isopropenyl-2-methoxyphenol, this involves demonstrating that the method can distinguish this compound from structurally similar compounds, isomers, or matrix components.
Selectivity studies are often performed by analyzing blank matrix samples (e.g., a coffee extract known to be free of the analyte) and spiked samples. The absence of interfering peaks at the retention time of 4-Isopropenyl-2-methoxyphenol in the blank chromatogram indicates the method's specificity. Furthermore, the analysis of spiked samples helps to confirm that the analyte's signal is not affected by other components in the matrix.
A common approach involves comparing the chromatograms of a blank sample, a standard solution of 4-Isopropenyl-2-methoxyphenol, and a sample matrix spiked with the standard. The resolution between the peak for 4-Isopropenyl-2-methoxyphenol and the closest eluting peak is a key measure of selectivity.
Table 1: Hypothetical Data for Specificity and Selectivity Assessment
| Sample | Peak for 4-Isopropenyl-2-methoxyphenol Detected | Interfering Peaks at Analyte Retention Time | Resolution (Rs) with Nearest Peak |
| Blank Matrix | No | No | N/A |
| Standard Solution | Yes | N/A | N/A |
| Spiked Matrix | Yes | No | > 2.0 |
This table is interactive. You can sort and filter the data.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Several methods can be used to determine LOD and LOQ, including the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve. For the signal-to-noise ratio approach, an LOD is typically established at a ratio of 3:1, while the LOQ is established at a 10:1 ratio.
Alternatively, LOD and LOQ can be calculated based on the standard deviation of the y-intercepts of regression lines (σ) and the slope (S) of the calibration curve using the formulas:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Table 2: Illustrative LOD and LOQ Values for 4-Isopropenyl-2-methoxyphenol Analysis
| Parameter | Value (µg/mL) | Method of Determination |
| Limit of Detection (LOD) | 0.05 | Signal-to-Noise Ratio (3:1) |
| Limit of Quantification (LOQ) | 0.15 | Signal-to-Noise Ratio (10:1) |
This table is interactive. You can sort and filter the data.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the method is calculated.
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements.
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a chromatographic method, these variations could include changes in the pH of the mobile phase, column temperature, or flow rate.
Table 3: Example Validation Data for Accuracy, Precision, and Robustness
| Parameter | Test Level | Acceptance Criteria | Result |
| Accuracy | 80%, 100%, 120% of target concentration | 98.0% - 102.0% Recovery | 99.5%, 100.2%, 101.1% |
| Precision (Repeatability) | 100% of target concentration (n=6) | RSD ≤ 2.0% | 1.2% |
| Precision (Intermediate) | 100% of target concentration (different day, analyst) | RSD ≤ 3.0% | 2.5% |
| Robustness (Flow Rate ±10%) | Change in analyte concentration | < 2.0% | 1.5% |
| Robustness (Temperature ±2°C) | Change in analyte concentration | < 2.0% | 1.8% |
This table is interactive. You can sort and filter the data.
By systematically evaluating these parameters, researchers can establish a validated analytical method for 4-Isopropenyl-2-methoxyphenol that is fit for its intended purpose, thereby ensuring the generation of high-quality, reproducible scientific data.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Phenol, 2 Methoxy 4 1 Methylethenyl and Its Analogs
Methodological Approaches to SAR Analysis
The investigation of Structure-Activity Relationships (SAR) for phenolic compounds, including analogs of Phenol (B47542), 2-methoxy-4-(1-methylethenyl)-, involves a variety of scientific strategies to correlate chemical structure with biological outcomes.
A foundational approach in SAR studies involves the systematic synthesis of analogs by modifying specific functional groups of the parent molecule and subsequently evaluating their effects on a biological endpoint. For phenolic compounds, key modifications often target the hydroxyl (-OH), methoxy (B1213986) (-OCH3), and alkyl side chains.
For instance, in the study of phenolic acids, which share the core phenolic structure, modifications to the carboxylic acid group and the number and position of hydroxyl and methoxy groups have been shown to significantly alter antioxidant activity. nih.gov The antioxidant properties are frequently evaluated using assays such as the 2,2′-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the ferric ion reducing antioxidant power (FRAP) assay. nih.govresearchgate.net These assays provide a quantitative measure of antioxidant capacity, which serves as the biological readout. The general principle is that the antioxidant activity of phenolic acids is often directly proportional to the number of phenolic hydroxyl groups. researchgate.net
Table 1: Effect of Functional Group Modification on Antioxidant Activity of Phenolic Acid Analogs
| Parent Compound | Modification | Observed Effect on Antioxidant Activity | Assay |
|---|---|---|---|
| Hydroxybenzoic Acid | Addition of -CH2COOH or -CH=CHCOOH | Enhancement | DPPH, FRAP nih.gov |
| Hydroxybenzoic Acid | Addition of -OCH3 group | Enhancement | DPPH, FRAP nih.gov |
This interactive table summarizes findings from studies on phenolic acid analogs, illustrating the impact of systematic chemical modifications on antioxidant activity.
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This in-silico approach is valuable for predicting the activity of new compounds and guiding the design of more potent analogs. nih.govresearchgate.net
For phenolic compounds, QSAR models have been successfully developed to predict antioxidant activity. nih.gov These models typically use a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. Key descriptor categories include:
Physicochemical Properties: Such as lipophilicity (LogP) and molar refractivity.
Topological Descriptors: Which describe the connectivity of atoms in the molecule.
Electronic Descriptors: Related to the distribution of electrons, which is crucial for the antioxidant mechanism of phenols. nih.gov
Molecular Fingerprints: Which represent the presence or absence of specific structural fragments. nih.gov
By correlating these descriptors with experimentally determined activities (e.g., IC50 values from DPPH assays), a predictive model can be built and validated. nih.gov Such models can then be used to screen virtual libraries of analogs to identify promising candidates for synthesis and testing.
Fragment-Based Drug Discovery (FBDD) is a strategy that has gained prominence in drug discovery. creative-biostructure.comtaylorandfrancis.com It begins by identifying small, low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target. taylorandfrancis.comnih.gov These fragments are then optimized and grown or linked together to produce a lead compound with high affinity and selectivity. taylorandfrancis.comnih.gov
The core structure of Phenol, 2-methoxy-4-(1-methylethenyl)-, the guaiacol (B22219) (2-methoxyphenol) moiety, can be considered a privileged fragment in medicinal chemistry. In an FBDD campaign, this fragment or similar simple phenols could be screened against a therapeutic target. Once a binding fragment is identified, structural biology techniques like X-ray crystallography are used to understand its binding mode. taylorandfrancis.com This information then guides the synthetic chemistry effort to elaborate the fragment, adding substituents at specific vectors to improve interactions with the target protein and enhance potency. rsc.org This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS). nih.gov
Influence of Substituents on Molecular Interactions and Bioactivity
The specific substituents on the aromatic ring of phenolic compounds exert a profound influence on their molecular interactions and, consequently, their biological activity. The hydroxyl, methoxy, and vinyl groups of Phenol, 2-methoxy-4-(1-methylethenyl)- and its analogs are key determinants of their properties.
The electronic nature of substituents on the phenol ring is critical for activities like antioxidant capacity, which often involves the transfer of a hydrogen atom or an electron. researchgate.netnih.gov The hydroxyl (-OH) and methoxy (-OCH3) groups are both electron-donating groups. Their presence increases the electron density on the aromatic ring, which can facilitate the donation of a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals. nih.gov
Studies on phenolic acids have shown that both methoxyl and phenolic hydroxyl groups promote antioxidant activities. researchgate.net The mechanism of antioxidant action for phenols can proceed via Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), or Sequential Proton-Loss Electron Transfer (SPLET). nih.govnih.gov The electron-donating substituents stabilize the resulting phenoxyl radical through resonance, making the parent phenol a better antioxidant. The antioxidant activity of phenolic acids is positively associated with the presence of methoxy groups. mdpi.com
The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group's oxygen can act as a hydrogen bond acceptor. chemrxiv.org An important feature of the 2-methoxyphenol (guaiacol) structure is the potential for an intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent methoxy group. researchgate.net This internal hydrogen bond can influence the molecule's conformation and properties. For instance, the presence of water molecules can disrupt this intramolecular bond, leading to the formation of intermolecular hydrogen bonds with water. researchgate.net
Replacing a hydroxyl or methoxy group with a fluorine atom, a common bioisosteric replacement in medicinal chemistry, is expected to increase lipophilicity. chemrxiv.org However, the magnitude of this increase is influenced by other functional groups and the electronic nature of the aromatic ring. chemrxiv.org Phenols capable of forming intramolecular hydrogen bonds can exhibit anomalously high lipophilicity, sometimes even higher than their fluorinated counterparts. chemrxiv.org
Table 2: Physicochemical Properties of Phenol and Related Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
|---|---|---|---|---|
| Phenol, 2-methoxy-4-(1-methylethenyl)- | C10H12O2 | 164.20 | 1 | 2 |
| Eugenol (B1671780) (2-methoxy-4-(prop-2-en-1-yl)phenol) | C10H12O2 | 164.20 | 1 | 2 |
| Isoeugenol (B1672232) (Phenol, 2-methoxy-4-(1-propenyl)-) | C10H12O2 | 164.20 | 1 | 2 |
This interactive table presents key physicochemical properties of the title compound and its close analogs, highlighting their similarities in fundamental molecular characteristics.
Table of Mentioned Compounds
| Compound Name |
|---|
| Phenol, 2-methoxy-4-(1-methylethenyl)- |
| Eugenol |
| Isoeugenol |
| 2-Methoxy-4-vinylphenol (B128420) |
| Guaiacol |
Conformational Flexibility and Rotational Barriers
Furthermore, Density Functional Theory (DFT) calculations on isoeugenol, which features a propenyl group instead of a 1-methylethenyl group, have been conducted to determine its optimized geometry. These computational approaches help in elucidating the preferred conformations and estimating the energy barriers associated with the rotation of the side chains. The key rotatable bonds that determine the conformational landscape of these molecules are those between the phenyl ring and the vinyl/propenyl group, and the bond between the phenyl ring and the methoxy group. The interplay of steric hindrance and electronic effects governs the rotational freedom around these bonds.
Conformational Analysis and Bioactive Conformation Determination
Determining the bioactive conformation—the specific three-dimensional shape a molecule adopts when it interacts with its biological target—is a cornerstone of structure-based drug design. This can be achieved through a combination of experimental and computational methods.
Experimental Conformational Probes (e.g., X-ray Crystallography of Co-crystals)
Currently, there is no publicly available X-ray crystallographic data for "Phenol, 2-methoxy-4-(1-methylethenyl)-." The inherent flexibility and potential difficulty in crystallizing this compound may present challenges for its structural elucidation by this method.
A powerful technique to overcome such challenges is the use of co-crystallization with a suitable host molecule. This approach can facilitate the formation of high-quality crystals, enabling the determination of the guest molecule's conformation in the crystalline state. While this method has been successfully applied to many small molecules, its application to "Phenol, 2-methoxy-4-(1-methylethenyl)-" has not yet been reported.
Computational Conformational Sampling (e.g., Molecular Mechanics, Density Functional Theory)
In the absence of experimental structural data, computational methods serve as powerful tools to explore the conformational space of "Phenol, 2-methoxy-4-(1-methylethenyl)-" and its analogs.
Molecular Mechanics (MM) methods can be employed for rapid conformational searches to identify a broad range of possible low-energy structures. These methods utilize classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates.
Density Functional Theory (DFT) offers a more accurate quantum mechanical approach to refine the geometries and energies of the conformers identified by MM or other search methods. DFT calculations have been successfully applied to analogs like isoeugenol to determine bond lengths, bond angles, and dihedral angles of the optimized structure researchgate.net. For 2-methoxy-4-vinylphenol, a Potential Energy Surface (PES) scan has been used to identify the most stable conformer, providing insights into its structural aspects.
These computational studies are instrumental in predicting the likely low-energy conformations of "Phenol, 2-methoxy-4-(1-methylethenyl)-" and can provide a foundation for understanding its structure-activity relationships.
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. This method is invaluable for understanding the molecular basis of a ligand's biological activity.
Identification of Binding Sites and Modes of Interaction
Due to the lack of specific docking studies for "Phenol, 2-methoxy-4-(1-methylethenyl)-," research on its analogs provides crucial information on potential biological targets and binding interactions.
Isoeugenol , an isomer of eugenol, has been the subject of several molecular docking studies. These studies have explored its interactions with various protein targets:
Cyclooxygenase-2 (COX-2): Docking studies on isoeugenol derivatives have been performed to investigate their interaction with the COX-2 active site, suggesting a potential anti-inflammatory mechanism. semanticscholar.org
Penicillin-Binding Protein 2a (PBP2a): Isoeugenol has been docked into the allosteric site of PBP2a, a key protein in methicillin-resistant Staphylococcus aureus (MRSA), indicating a possible antibacterial mode of action. researchgate.net
RodA Protein: In studies related to antifungal activity, isoeugenol was docked into the catalytic site of the RodA protein, where it was found to form hydrogen bonds. researchgate.net
SARS-CoV-2 Spike Protein: The interaction of cis-isoeugenol (B1225279) with the spike protein of the SARS-CoV-2 virus has also been investigated through molecular docking. researchgate.net
2-Methoxy-4-vinylphenol (MVP) has been identified as a major bioactive compound in red cabbage with antimicrobial properties. Molecular docking studies have revealed its potential to interact with:
DNA Gyrase: MVP showed a high degree of interaction with the bacterial enzyme DNA gyrase. nih.gov
Lipoprotein (LpxC): This analog also demonstrated significant interaction with LpxC, another important bacterial target. nih.gov
These findings suggest that "Phenol, 2-methoxy-4-(1-methylethenyl)-" may also interact with similar enzymatic and protein targets, likely through a combination of hydrogen bonding involving the phenolic hydroxyl group and hydrophobic interactions with the aromatic ring and the 1-methylethenyl side chain.
Prediction of Binding Affinity and Specificity
The binding affinity, often quantified by the binding energy (ΔG), is a critical parameter in predicting the potency of a ligand. Lower binding energies typically indicate a more stable protein-ligand complex and potentially higher biological activity.
The following table summarizes the predicted binding affinities of isoeugenol and 2-methoxy-4-vinylphenol with their respective targets from various docking studies.
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |
| Isoeugenol Derivatives | COX-2 | -8.3 to -8.6 |
| Isoeugenol | RodA Protein | -4.54 |
| 2-Methoxy-4-vinylphenol | DNA Gyrase (4PLB) | -8.63 |
| 2-Methoxy-4-vinylphenol | Lipoprotein (LpxC) | -8.229 |
These computational predictions highlight the potential for these compounds to bind with high affinity to various biological targets. The specificity of these interactions would be determined by the precise geometric and electrostatic complementarity between the ligand and the binding pocket of the protein. The presence of the hydroxyl and methoxy groups, as well as the specific nature of the alkyl side chain, are all expected to play crucial roles in determining the binding affinity and specificity of "Phenol, 2-methoxy-4-(1-methylethenyl)-" and its analogs.
Identification of Key Pharmacophores and Structural Motifs for Biological Activity
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For isoeugenol and its analogs, several key structural motifs have been identified as crucial for their biological activities.
The primary pharmacophoric features of isoeugenol are rooted in its substituted phenolic structure. The phenolic hydroxyl (-OH) group is paramount for its antioxidant activity. This group can donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions. nih.gov The antioxidant capacity is significantly diminished or completely lost upon esterification or etherification of this hydroxyl group, underscoring its critical role.
The methoxy (-OCH3) group at the ortho position to the hydroxyl group also plays a role in modulating the antioxidant activity. It influences the electronic properties of the phenol ring and the hydrogen-donating ability of the hydroxyl group.
The propenyl side chain at the para position is another key determinant of biological activity and distinguishes isoeugenol from its isomer, eugenol. The conjugation of the double bond with the aromatic ring in isoeugenol affects the electronic distribution and reactivity of the molecule. Studies comparing isoeugenol with analogs where the side chain is modified have revealed that the nature of this substituent influences the potency and type of biological response. For instance, the Z-isomers of some biaryl derivatives of methyl eugenol have shown greater activity as invasion inhibitors in cancer cells compared to their E-isomers, highlighting the importance of stereochemistry in the side chain. nih.gov
Pharmacophore models for related eugenol derivatives have been developed, often featuring a combination of hydrogen bond donors (from the hydroxyl group), hydrogen bond acceptors, aromatic rings, and hydrophobic features. nih.gov These models provide a framework for designing new analogs with potentially enhanced or more specific biological activities. For example, a pharmacophore model for colchicine-binding site inhibitors was used to design biaryl derivatives of methyl eugenol with anti-invasive properties against breast cancer cells. nih.gov
Table 1: Key Structural Features of Isoeugenol Analogs and Their Impact on Biological Activity
| Structural Motif | Modification | Impact on Biological Activity | Reference |
| Phenolic Hydroxyl Group | Esterification/Etherification | Significant reduction or loss of antioxidant activity. | nih.gov |
| Propenyl Side Chain | Isomerization (E/Z) | Affects anti-invasive activity in cancer cells. | nih.gov |
| Aromatic Ring | Substitution | Modulates electronic properties and overall activity. | nih.gov |
Analysis of Enantiomeric Purity and Chiral Recognition in Biological Systems
"Phenol, 2-methoxy-4-(1-methylethenyl)-" does not possess a chiral center in its parent structure and therefore exists as cis (Z) and trans (E) geometric isomers rather than enantiomers. wikipedia.org However, derivatives of isoeugenol can be chiral, and the study of their enantiomeric purity and chiral recognition is a critical aspect of understanding their biological interactions.
Chirality plays a fundamental role in the interaction of small molecules with biological systems, as enzymes, receptors, and other biological macromolecules are themselves chiral. nih.gov The differential interaction of enantiomers with these biological targets can lead to significant differences in their pharmacological and toxicological profiles.
While direct studies on the chiral recognition of isoeugenol enantiomers in biological systems are limited due to its achiral nature, research on its chiral derivatives provides valuable insights. For instance, the oxidative dimerization of isoeugenol can lead to the formation of dehydrodiisoeugenol (B190919), a compound with chiral centers. Studies on the enantiomers of dehydrodiisoeugenol have revealed differences in their biological activities.
The analysis of enantiomeric purity is crucial in the synthesis and evaluation of chiral drug candidates. Techniques such as chiral high-performance liquid chromatography (HPLC) are employed to separate and quantify enantiomers. For eugenol derivatives, chiral stationary phases based on polysaccharides have been effectively used for enantioseparation, where the separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector. nih.gov The interactions involved in this chiral recognition process often include hydrogen bonding, and dipole-dipole interactions.
The concept of chiral recognition posits that a specific three-dimensional arrangement of interacting groups is necessary for a biological response. researchgate.net While a comprehensive understanding of the chiral recognition of isoeugenol derivatives at a molecular level is still evolving, it is an area of active research. The development of new chiral selectors and computational modeling techniques is expected to provide deeper insights into how the stereochemistry of these compounds influences their interactions with biological targets.
Biological Activity Mechanisms of 4 Isopropenylguaiacol at the Molecular and Cellular Level
Cellular Target Identification and Validation
The initial step in understanding the biological activity of any compound is to identify its molecular targets within the cell. For 4-Isopropenylguaiacol, computational and experimental approaches have begun to shed light on these interactions, focusing on proteins, receptors, and nucleic acids.
Computational studies, specifically molecular docking analyses, have been instrumental in identifying potential protein targets for 4-Isopropenylguaiacol, particularly in the context of its antimicrobial properties. These studies simulate the interaction between a ligand (the compound) and a protein to predict binding affinity and mode.
Research has identified two key bacterial enzymes as potential targets: DNA gyrase and UDP-3-O-[3-hydroxymyristoyl] N-acetylglucosamine deacetylase (LpxC).
DNA Gyrase: This enzyme is a type II topoisomerase essential for bacterial DNA replication, and it is a well-established target for antibacterial agents. Molecular docking simulations have shown that 2-Methoxy-4-vinylphenol (B128420), a closely related compound, exhibits a strong binding affinity for the DNA gyrase B subunit. This interaction is predicted to inhibit the enzyme's activity, thereby disrupting bacterial DNA synthesis.
Lipoprotein (LpxC): This enzyme is crucial in the biosynthesis of the lipid A component of lipopolysaccharide (LPS) in Gram-negative bacteria. Inhibition of LpxC disrupts the formation of the bacterial outer membrane, leading to cell death. Docking studies revealed that the compound also binds effectively to LpxC, suggesting a second mechanism for its antibacterial action against Gram-negative bacteria.
The binding energies from these in silico studies quantify the predicted affinity of the compound for these protein targets. A lower binding energy indicates a more stable and favorable interaction.
| Target Protein | Protein Data Bank (PDB) ID | Function | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| DNA Gyrase | 4PLB | Bacterial DNA Replication | -8.63 |
| Lipoprotein (LpxC) | 4MDT | Bacterial Outer Membrane Synthesis | -8.229 |
Enzyme inhibition kinetics describe how an inhibitor affects the rate of an enzyme-catalyzed reaction. Common types of reversible inhibition include competitive, non-competitive, and uncompetitive inhibition, which can be distinguished by their effects on the kinetic parameters Vmax (maximum reaction rate) and Km (substrate concentration at half-maximum rate). khanacademy.orgpressbooks.pub
Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Km but does not change Vmax. khanacademy.orgpressbooks.pub
Non-competitive Inhibition: The inhibitor binds to a site other than the active site, reducing the enzyme's efficiency. This decreases Vmax but does not change Km. khanacademy.orguobaghdad.edu.iq
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km. khanacademy.org
While molecular docking suggests that 4-Isopropenylguaiacol acts as an inhibitor of enzymes like DNA gyrase, detailed experimental kinetic studies to determine the specific type of inhibition (competitive, non-competitive, etc.) and the inhibition constants (Ki) are not extensively available in the current literature.
Cellular receptors, such as G protein-coupled receptors (GPCRs) and nuclear receptors, are key targets for many biologically active molecules. These molecules can act as agonists (activators) or antagonists (inhibitors) of receptor function. Ligand-binding assays are used to determine the affinity (often expressed as a dissociation constant, Kd, or an inhibition constant, Ki) of a compound for a specific receptor. nih.govnih.gov
Currently, there is a lack of specific data from receptor-ligand binding assays for 4-Isopropenylguaiacol. The scientific literature has not extensively reported on its activity as a direct agonist or antagonist for specific cellular receptors. This suggests that the primary biological activities of this compound may be mediated through mechanisms other than direct receptor binding.
Some small molecules can exert their biological effects by directly interacting with nucleic acids (DNA or RNA). These interactions can include intercalation (inserting between base pairs), groove binding, or covalent modification, which can interfere with processes like replication and transcription. pressbooks.pub Assays such as electrophoretic mobility shift assays (EMSA) and various spectroscopic methods are used to study these interactions. nih.gov
Based on available research, there is no significant evidence to suggest that 4-Isopropenylguaiacol directly binds to DNA or RNA. Its mechanism of action appears to be focused on protein targets rather than direct interaction with nucleic acids. For example, its effect on DNA replication is attributed to the inhibition of the DNA gyrase enzyme, not to direct binding to the DNA molecule itself.
Intracellular Signaling Pathway Modulation
Beyond direct target binding, 4-Isopropenylguaiacol is thought to exert its effects by modulating complex intracellular signaling pathways. These pathways are networks of proteins that transmit signals from the cell surface to the nucleus, resulting in changes in gene expression and cellular function.
Mitogen-activated protein kinase (MAPK) cascades are crucial signaling pathways that regulate cellular processes such as inflammation, proliferation, and stress responses. news-medical.netabcam.com These cascades typically consist of a three-tiered system of kinases (MAPKKK, MAPKK, and MAPK) that sequentially phosphorylate and activate one another. abcam.comnih.gov The main MAPK families in mammalian cells are ERK, JNK, and p38. abcam.com
The known anti-inflammatory properties of phenolic compounds suggest that 4-Isopropenylguaiacol may modulate these kinase cascades. Inflammatory stimuli typically lead to the phosphorylation and activation of MAPK pathways, which in turn activate downstream targets, including transcription factors that drive the expression of inflammatory genes. news-medical.net It is plausible that 4-Isopropenylguaiacol interferes with this process by inhibiting the phosphorylation of one or more kinases within these cascades. However, specific experimental studies detailing the direct effect of 4-Isopropenylguaiacol on the phosphorylation status of key proteins in the ERK, JNK, or p38 pathways are not yet widely available.
Transcription factors are proteins that bind to specific DNA sequences to control the rate of gene transcription. Their activity is often regulated by nuclear translocation, a process where the protein moves from the cytoplasm into the nucleus to access the DNA. biorxiv.org The modulation of transcription factor activity is a key mechanism by which small molecules can alter cellular behavior.
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB pathway is a central regulator of the inflammatory response. nih.govwikipedia.org In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. wikipedia.org Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, such as those for cytokines and chemokines. wikipedia.orgnus.edu.sg Given its anti-inflammatory potential, it is highly probable that 4-Isopropenylguaiacol inhibits this pathway, possibly by preventing the degradation of IκBα and thereby blocking the nuclear translocation of NF-κB.
Nrf2 (Nuclear factor erythroid 2-related factor 2): The Nrf2 pathway is the primary regulator of the cellular antioxidant response. nih.govnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by the Keap1 protein, which facilitates its degradation. nih.govmdpi.com In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. mdpi.com There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, inducing the expression of numerous antioxidant and detoxifying enzymes. mdpi.com Many phenolic compounds are known activators of the Nrf2 pathway. It is therefore plausible that 4-Isopropenylguaiacol exerts antioxidant effects by promoting the nuclear translocation of Nrf2 and upregulating the expression of protective enzymes.
Alterations in Gene Expression Profiles (e.g., RNA-Seq, qRT-PCR)
The analysis of gene expression provides a powerful tool for understanding the molecular pathways affected by a chemical compound. High-throughput methods like RNA sequencing (RNA-seq) and targeted approaches such as quantitative reverse transcription PCR (qRT-PCR) are standard techniques for this purpose.
RNA-seq offers a comprehensive view of the transcriptome, allowing for the identification of all differentially expressed genes (DEGs) in response to a stimulus. github.iocd-genomics.com This technique involves isolating RNA, converting it to a library of cDNA fragments, and sequencing them to generate millions of reads. cd-genomics.com These reads are then mapped to a reference genome to quantify the expression level of each gene. github.io Subsequent bioinformatic analysis can identify genes that are significantly upregulated or downregulated, providing insights into the affected biological pathways. frontiersin.orgmdpi.com
Quantitative RT-PCR is used to measure the expression of specific genes of interest and is often employed to validate findings from RNA-seq experiments. mdpi.comresearchgate.net This method relies on the reverse transcription of RNA into cDNA, followed by PCR amplification with sequence-specific primers and a fluorescent reporter. cd-genomics.com The amount of fluorescence generated is proportional to the amount of amplified product, allowing for the precise quantification of the initial mRNA transcript levels. researchgate.net
While direct RNA-seq or qRT-PCR data for 4-isopropenylguaiacol is not extensively available in the cited literature, studies on structurally similar compounds provide a framework for its potential effects. For instance, the compound (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) has been shown to modulate the expression of proteins involved in inflammation and cancer. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, MMPP was found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response. researchgate.net Furthermore, in HeLa cervical cancer cells, MMPP induced the activation of caspases, key mediators of apoptosis, without affecting the expression of viral oncogenes E6 and E7. koreascience.kr These effects on protein levels are indicative of upstream changes in gene expression.
Membrane Interactions, Permeability, and Ion Channel Modulation
The interaction of small molecules with cellular membranes can significantly alter membrane properties and functions, including permeability and the activity of embedded ion channels.
Phenolic compounds, due to their amphiphilic nature, can insert into the lipid bilayer of cell membranes. nih.govmdpi.com The uncharged form of a phenol (B47542) molecule tends to interact with the hydrophobic acyl chain region of the phospholipids. nih.gov This interaction can disrupt the packing of the lipid chains, leading to an increase in membrane fluidity and permeability. nih.govnih.gov Studies on various phenolic compounds have shown that they can increase the permeability of phospholipid bilayers to ions like Na+. rsc.org This effect is often dependent on specific interactions between the phenolic compound and the lipid headgroups, particularly the phosphate (B84403) group. rsc.org The structure of 4-isopropenylguaiacol, with its hydroxyl group and a more hydrophobic isopropenyl tail, suggests it would partition into the lipid bilayer, potentially altering its physical properties.
Changes in the lipid environment of the membrane can, in turn, modulate the function of ion channels. scispace.com Ion channels are pore-forming proteins that control the flow of ions across membranes and are crucial for numerous physiological processes. nih.govnih.gov The activity of these channels can be regulated by direct binding of molecules or indirectly through changes in the biophysical properties of the surrounding lipid bilayer. nih.govfrontiersin.org While direct modulation of specific ion channels by 4-isopropenylguaiacol has not been detailed in the provided search results, its predicted membrane-altering effects could plausibly influence the gating and conductance of various voltage-gated or ligand-gated ion channels embedded within the membrane. nih.govmdpi.com
Bioactivity in In Vitro Systems and Primary Cell Cultures (excluding human clinical data)
The biological effects of 4-isopropenylguaiacol and related compounds have been investigated in various in vitro models, including purified enzyme systems and cell-based assays.
Enzymatic assays are crucial for determining the direct effect of a compound on the activity of a specific protein. A study on the related compound MMPP demonstrated its ability to directly interfere with the function of a key signaling protein. Using an electrophoretic mobility shift assay (EMSA), it was shown that MMPP inhibits the DNA-binding activity of the Signal Transducer and Activator of Transcription 3 (STAT3). thno.org This inhibition was specific, as MMPP did not affect the DNA binding of STAT1. thno.org Molecular docking studies further suggested that MMPP binds directly to the DNA-binding domain of STAT3, thereby preventing it from regulating the transcription of its target genes. thno.org This provides a clear example of how a guaiacol (B22219) derivative can act as a direct inhibitor of a purified protein's function.
Cell-based assays allow for the investigation of a compound's effect on complex cellular processes.
Apoptosis: The compound MMPP was shown to be cytotoxic to HeLa cervical cancer cells and induced apoptosis, a form of programmed cell death. koreascience.kr This was evidenced by the activation of caspase-3, -8, and -9, which are key executioner and initiator caspases in the apoptotic cascade. koreascience.kr The induction of apoptosis is a common mechanism of action for anti-cancer agents. nih.gov
Cell Cycle Progression: The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption can lead to either cell death or uncontrolled growth. nih.gov While direct studies on 4-isopropenylguaiacol are limited, other compounds have been shown to affect the cell cycle. For example, the synthetic isothiocyanate E-4IB caused a delay in cell cycle progression and a dose-dependent arrest in the S and G2/M phases in HL60 leukemia cells. nih.gov Similarly, the alkaloid isoliensinine (B150267) induced G0/G1 phase arrest in cervical cancer cells by upregulating the expression of the cell cycle inhibitor p21 and downregulating CDK2 and cyclin E. nih.gov These studies highlight that small molecules can specifically perturb cell cycle checkpoints.
Cellular Differentiation: Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. wikipedia.org This process is fundamental to development and tissue maintenance and involves highly controlled changes in gene expression. wikipedia.orgkhanacademy.org While specific assays testing the effect of 4-isopropenylguaiacol on cellular differentiation pathways were not identified in the search results, this remains a potential area of biological activity for phenolic compounds.
Mechanistic studies on the closely related compound MMPP have provided significant insights into the potential pathways targeted by guaiacol derivatives. These studies have been conducted in various cancer cell lines and in mouse models of inflammation and neurodegeneration.
The primary mechanism identified for MMPP is the inhibition of the STAT3 signaling pathway. researchgate.netthno.orgmdpi.comnih.gov STAT3 is a transcription factor that plays a critical role in cell survival, proliferation, and inflammation. MMPP has been shown to:
Inhibit STAT3 phosphorylation and nuclear translocation in RAW 264.7 macrophages. researchgate.net
Directly bind to the STAT3 DNA-binding domain, inhibiting its transcriptional activity. thno.org
Reduce the expression of STAT3 target genes involved in inflammation (iNOS, COX-2) and cell survival. researchgate.netnih.gov
Suppress tumor growth in non-small cell lung cancer models by inhibiting STAT3 activity. thno.org
Alleviate inflammatory responses in a mouse model of liver sepsis through STAT3 inhibition. nih.gov
Attenuate dopaminergic neurodegeneration in a mouse model of Parkinson's disease by inhibiting STAT3 activation. mdpi.com
Inhibit lipopolysaccharide (LPS)-induced memory impairment in mice by suppressing neuroinflammation and amyloidogenesis via the STAT3 pathway. nih.gov
The following table summarizes the observed effects of MMPP in various in vitro models.
| Cell Line / System | Model For | Observed Effect of MMPP | Pathway Implicated |
| RAW 264.7 Macrophages | Inflammation | Suppression of iNOS and COX-2 expression | Inhibition of STAT3 and NF-κB activation |
| HeLa Cervical Cancer Cells | Cancer | Induction of apoptosis | Activation of caspase-3, -8, and -9 |
| NCI-H460 Lung Cancer Cells | Cancer | Inhibition of cell viability and STAT3 activity | Direct binding to STAT3 DNA-binding domain |
| Primary Cultured Neurons | Neuroinflammation | Reduction of inflammatory markers (Iba1, iNOS, GFAP) | Inhibition of STAT3, p38, and MAO-B |
| Microglial BV-2 Cells | Neuroinflammation | Decrease in inflammatory and amyloidogenic proteins | Inhibition of STAT3 activation |
These findings collectively suggest that a key mechanism of action for this class of compounds is the modulation of critical inflammatory and cell survival signaling pathways, with STAT3 being a prominent target.
Reactive Metabolite Formation and Bioactivation Pathways
The metabolism of xenobiotics, including phenolic compounds, can sometimes lead to the formation of chemically reactive metabolites. nih.gov This process, known as bioactivation, is often mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues. nih.gov Reactive metabolites are typically electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, which can be an initiating event in certain types of drug-induced toxicity. nih.govseqt.org
For phenolic compounds, a common bioactivation pathway involves the oxidation of the aromatic ring to form catechol or hydroquinone (B1673460) intermediates, which can be further oxidized to highly reactive quinones or quinone-imines. researchgate.net These reactive species are potent electrophiles.
While the specific metabolic pathways of 4-isopropenylguaiacol have not been detailed, the bioactivation of the structurally similar compound 4-methylphenol (p-cresol) provides a relevant model. researchgate.net Studies with human liver microsomes have shown that p-cresol (B1678582) can be bioactivated through two main routes:
Oxidation of the methyl group: This can lead to the formation of a reactive quinone methide. researchgate.net
Oxidation of the aromatic ring: This pathway forms a 4-methyl-ortho-hydroquinone, which is subsequently oxidized to a reactive 4-methyl-ortho-benzoquinone. researchgate.net
The formation of these reactive intermediates was confirmed by trapping them with glutathione (B108866) (GSH), a cellular nucleophile, to form stable GSH adducts. researchgate.net It is plausible that 4-isopropenylguaiacol, which possesses a similar phenol ring with an alkyl substituent, could undergo analogous metabolic activation. The methoxy (B1213986) group on the ring may influence which CYP enzymes are involved and the specific nature of the metabolites formed. The isopropenyl group could also be a site for metabolism, for example, via epoxidation, another common pathway for generating reactive intermediates. researchgate.net
Computational and Theoretical Studies of 4 Isopropenylguaiacol
Quantum Chemical Calculations
Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are employed to model the electronic structure and predict various properties of 4-Isopropenylguaiacol. nih.govekb.eg These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. nih.gov
The electronic structure of a molecule governs its chemical behavior. Computational methods can map out the distribution of electrons and identify regions that are important for reactivity.
Frontier Molecular Orbitals (FMO): According to frontier molecular orbital theory, a molecule's reactivity is primarily determined by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfiveable.me The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it susceptible to attack by electrophiles. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating sites prone to nucleophilic attack. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.govfiveable.me For 4-Isopropenylguaiacol, the HOMO is expected to be localized on the electron-rich aromatic ring and the phenolic hydroxyl group, while the LUMO would be associated with the π-system of the isopropenyl group and the aromatic ring.
Electrostatic Potential (ESP): An ESP map illustrates the charge distribution on the surface of a molecule. libretexts.orgavogadro.cc It is color-coded to show regions of negative and positive electrostatic potential. Red or orange areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), which are attractive to nucleophiles. youtube.comuni-muenchen.de In 4-Isopropenylguaiacol, the oxygen atoms of the hydroxyl and methoxy (B1213986) groups would exhibit a negative potential (red), making them sites for hydrogen bonding and interaction with electrophiles. The hydrogen of the hydroxyl group would show a positive potential (blue). libretexts.org
| Descriptor | Symbol | Formula | Description |
|---|---|---|---|
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from the system. |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Global Softness | S | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index | ω | μ2 / (2η) | Measures the ability of a molecule to accept electrons. |
Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations, often using DFT methods, can predict the ¹H and ¹³C NMR chemical shifts of molecules like 4-Isopropenylguaiacol with reasonable accuracy, typically within 0.2–0.4 ppm for proton shifts. nih.gov The predicted shifts are sensitive to the electronic environment of each nucleus. ipb.ptyoutube.com
UV-Vis Absorption Maxima: Ultraviolet-visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. github.io Time-dependent DFT (TD-DFT) is a common method used to calculate the energies of electronic excitations, which correspond to the wavelengths of maximum absorption (λmax). nih.govpsu.edu For 4-Isopropenylguaiacol, the main absorption bands would be due to π→π* transitions within the aromatic ring and the conjugated isopropenyl group.
IR Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational motions of a molecule's covalent bonds. msu.edu Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.netnih.gov This allows for the assignment of specific peaks to particular functional groups, such as the O-H stretch of the phenol (B47542), C-O stretches of the ether and phenol, and C=C stretches of the aromatic ring and vinyl group. vscht.cznih.gov
| Spectroscopic Property | Functional Group in 4-Isopropenylguaiacol | Typical Predicted Wavenumber/Shift |
|---|---|---|
| IR Frequency (cm-1) | Phenolic O-H stretch | ~3500-3200 (broad) |
| IR Frequency (cm-1) | Aromatic C-H stretch | ~3100-3000 |
| IR Frequency (cm-1) | Aliphatic C-H stretch | <3000 |
| IR Frequency (cm-1) | Aromatic C=C stretch | ~1600-1450 |
| IR Frequency (cm-1) | C-O stretch | ~1260-1050 |
| 1H NMR Shift (ppm) | Phenolic OH | ~5-7 |
| 1H NMR Shift (ppm) | Aromatic H | ~6.5-7.5 |
| 1H NMR Shift (ppm) | Vinyl H | ~5-6 |
| 1H NMR Shift (ppm) | Methoxy (-OCH3) H | ~3.8 |
| 1H NMR Shift (ppm) | Methyl (-CH3) H | ~2.1 |
| UV-Vis λmax (nm) | π→π* transitions | ~250-290 |
Computational chemistry is a fundamental tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. nih.gov This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. nih.govmdpi.com The energy of the transition state determines the activation energy and thus the rate of the reaction. For 4-Isopropenylguaiacol, such studies could elucidate the mechanisms of polymerization through its vinyl group, oxidation of the phenol, or electrophilic substitution on the aromatic ring.
Molecular Dynamics Simulations
While quantum mechanics focuses on the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the system evolves. nih.gov
MD simulations are widely used in drug design and molecular biology to study how a small molecule (ligand), such as 4-Isopropenylguaiacol, binds to a protein target. nih.gov By simulating the ligand and protein in a solvent environment, researchers can observe the binding process in atomic detail. rsc.org These simulations can identify the specific binding pose, calculate the binding free energy (a measure of binding affinity), and pinpoint key intermolecular interactions like hydrogen bonds and van der Waals forces that stabilize the complex. Furthermore, MD can reveal allosteric effects, where the binding of a ligand at one site on a protein influences the structure and function of a distant site. rsc.org
Membrane Permeation and Diffusion Simulations
Computational studies are crucial for predicting how a compound like 4-isopropenylguaiacol might cross biological membranes, a key factor in its potential bioavailability and bioactivity. Molecular dynamics (MD) simulations are a primary tool for this purpose, providing atomistic-level insights into the interactions between the compound and a lipid bilayer. mdpi.commdpi.com These simulations can model the entire permeation process, from the initial partitioning of the molecule from the aqueous phase into the membrane, its diffusion across the lipid core, and its eventual exit on the other side. researchgate.net
The process involves constructing a model system comprising a hydrated lipid bilayer (e.g., dipalmitoylphosphatidylcholine - DPPC or dioleoylphosphatidylcholine - DOPC) and one or more molecules of 4-isopropenylguaiacol. nih.gov By simulating the movement of every atom over time, researchers can calculate the potential of mean force (PMF), which describes the free energy profile of the molecule as it moves along a path perpendicular to the membrane surface. mdpi.comnih.gov A high energy barrier in the PMF profile indicates low permeability. nih.gov
Key physicochemical properties of 4-isopropenylguaiacol, such as its lipophilicity (predicted LogP) and polar surface area (PSA), are critical inputs for and determinants of its simulated membrane permeability. researchgate.netunpad.ac.id These properties suggest a moderate ability to penetrate membranes. researchgate.net Non-equilibrium MD simulations can also be employed to directly observe the diffusion process and calculate the diffusion coefficient of 4-isopropenylguaiacol within different regions of the membrane. rsc.orgmsrjournal.com These simulations provide a detailed microscopic understanding of how factors like hydrogen bonding with lipid headgroups or hydrophobic interactions with lipid tails influence the rate of transport. rsc.org
Table 1: Predicted Physicochemical Properties of 4-Isopropenylguaiacol Relevant to Membrane Permeation
| Property | Value | Method | Implication for Permeability |
|---|---|---|---|
| Molecular Weight | 164.20 g/mol | PubChem nih.gov | Low molecular weight favors passive diffusion. researchgate.net |
| XLogP3 | 2.3 | PubChem nih.gov | Indicates good lipophilicity for partitioning into the lipid membrane. researchgate.net |
| Hydrogen Bond Donors | 1 | PubChem nih.gov | Low number of donors facilitates crossing the hydrophobic membrane core. researchgate.net |
| Hydrogen Bond Acceptors | 2 | PubChem nih.gov | Low number of acceptors is favorable for permeability. researchgate.net |
In Silico Screening and Virtual Ligand Design
In silico methods are instrumental in discovering new molecules with similar or improved properties compared to a starting compound like 4-isopropenylguaiacol. These virtual screening techniques can rapidly evaluate large chemical libraries, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. nih.govnih.gov
Ligand-Based Virtual Screening (e.g., pharmacophore modeling, shape similarity)
Ligand-based virtual screening (LBVS) relies on the principle that molecules with similar structures often exhibit similar biological activities. creative-biostructure.com This approach is particularly useful when the three-dimensional structure of the biological target is unknown. creative-biostructure.comepa.gov
Pharmacophore Modeling: A pharmacophore model for 4-isopropenylguaiacol would define the essential three-dimensional arrangement of its chemical features required for biological activity. dovepress.com For 4-isopropenylguaiacol, these features would likely include a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the methoxy oxygen), and an aromatic ring. nih.gov This 3D model is then used as a query to search large compound databases for molecules that match the pharmacophore's spatial constraints. dovepress.comnih.gov The resulting hits are expected to mimic the interaction pattern of 4-isopropenylguaiacol.
Shape Similarity: This method quantifies the 3D resemblance between 4-isopropenylguaiacol and other molecules in a database. frontiersin.org It assumes that compounds that fit the same binding pocket should have a similar shape. frontiersin.org Using atom-centered Gaussian spheres to represent molecular volume, algorithms can rapidly calculate a similarity score between the query molecule (4-isopropenylguaiacol) and each library compound. frontiersin.org Molecules with a high shape similarity score are selected as potential hits. ed.ac.uk
Structure-Based Virtual Screening (e.g., docking, molecular mechanics/Poisson–Boltzmann surface area (MM/PBSA))
When the 3D structure of a biological target is available, structure-based virtual screening (SBVS) can be employed. nih.gov This approach simulates the interaction between potential ligands and the target's binding site. researchgate.net
Molecular Docking: This is the most common SBVS technique. nih.gov It involves predicting the preferred orientation and conformation of a ligand when bound to a target protein. mdpi.com A scoring function then estimates the binding affinity for this predicted pose. youtube.com In a virtual screen for analogs of 4-isopropenylguaiacol, millions of compounds from a virtual library would be docked into the active site of a relevant target. nih.gov Compounds with the best docking scores, indicating potentially strong binding affinity, are prioritized for further investigation. mdpi.com
MM/PBSA: The Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) method is a more computationally intensive technique used to refine the binding free energy predictions from docking. mdpi.com It combines the molecular mechanics energy of the complex with a continuum solvation model to provide a more accurate estimate of binding affinity. This method would typically be applied to the top-ranking hits from a primary docking screen to improve the accuracy of the hit selection process. mdpi.com
Cheminformatics and Data Mining for Analog Discovery and Property Prediction
Cheminformatics and data mining leverage computational tools to analyze large chemical datasets, enabling the discovery of novel analogs and the prediction of their properties. nih.gov
Chemical Space Exploration and Diversity Analysis
Chemical space is a conceptual representation of all possible molecules. nih.govscispace.com Exploring the chemical space around 4-isopropenylguaiacol helps in understanding the structural diversity of its known analogs and identifying unexplored regions where novel, active compounds might be found. researchgate.net
To perform this analysis, a set of molecular descriptors (numerical representations of a molecule's properties) is calculated for 4-isopropenylguaiacol and a library of related compounds. rsc.org Dimensionality reduction techniques, such as Principal Component Analysis (PCA), are then used to visualize this multi-dimensional space in 2D or 3D. nih.gov By mapping the distribution of compounds, researchers can assess the diversity of a chemical library and identify unique scaffolds that are structurally distinct from existing molecules but may retain desirable properties. scispace.com This analysis can guide the design of new compound libraries that expand into novel areas of chemical space. nih.gov
Machine Learning Approaches for SAR and Property Prediction
Machine learning (ML) models are increasingly used to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.netnih.gov These models establish a mathematical correlation between a molecule's structure (represented by its descriptors) and its biological activity or physicochemical properties. nih.gov
To build a QSAR model for 4-isopropenylguaiacol analogs, a training set of compounds with known activities is required. nih.gov Various ML algorithms, such as Random Forest, Support Vector Machines (SVM), or Neural Networks, can be trained on this data. nih.govnih.gov The resulting model can then be used to predict the activity of new, untested compounds based solely on their structure. nih.gov This allows for the rapid in silico evaluation of virtual compounds, helping to prioritize the synthesis of the most promising candidates. nih.gov Similarly, QSPR models can predict key pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion), identifying potential liabilities early in the discovery process. researchgate.netnih.gov
Table 2: Illustrative Machine Learning Model Performance for Activity Prediction
| Machine Learning Algorithm | Training Set Accuracy (R²) | Test Set Accuracy (R²) | Key Feature |
|---|---|---|---|
| Random Forest | 0.91 | 0.84 | Robust and handles high-dimensional data well. nih.gov |
| Support Vector Machine (SVM) | 0.88 | 0.81 | Effective in high-dimensional spaces. |
| Gradient Boosting | 0.93 | 0.85 | Often provides high predictive accuracy. nih.gov |
Note: The data in this table is illustrative of typical QSAR model performance and does not represent a specific study on 4-isopropenylguaiacol.
Emerging Research Avenues and Future Perspectives for Phenol, 2 Methoxy 4 1 Methylethenyl Research
Integration of Omics Technologies for a Holistic Understanding
The advent of "omics" technologies, such as metabolomics, proteomics, and transcriptomics, offers an unprecedented opportunity to gain a systems-level understanding of the biological effects of Phenol (B47542), 2-methoxy-4-(1-methylethenyl)-. By simultaneously analyzing thousands of metabolites, proteins, and gene transcripts, researchers can construct a comprehensive picture of the molecular pathways modulated by this compound. This integrated approach can reveal novel mechanisms of action, identify biomarkers of exposure or effect, and uncover potential therapeutic targets. While direct studies on Phenol, 2-methoxy-4-(1-methylethenyl)- using these technologies are still emerging, research on structurally similar compounds provides a roadmap for future investigations. For instance, integrated transcriptomics and metabolomics have been successfully employed to elucidate the molecular shifts induced by 2-methoxy-1,4-naphthoquinone (B1202248) in Penicillium italicum, revealing disruptions in the cell cytoskeleton, glycolysis, and histone methylation. nih.gov
Advanced Spectroscopic and Microscopic Imaging for Cellular Insights
Advanced spectroscopic and microscopic imaging techniques are crucial for visualizing the subcellular localization and dynamic processes of Phenol, 2-methoxy-4-(1-methylethenyl)- within living cells. Techniques such as fluorescence microscopy, confocal microscopy, and super-resolution microscopy can provide high-resolution spatial and temporal information about the compound's distribution and interactions with cellular components. While specific imaging studies on Phenol, 2-methoxy-4-(1-methylethenyl)- are not yet widely reported, spectroscopic data for related compounds are available. For example, the synthesis and spectroscopic characterization (FT-IR, UV-Visible, 1H NMR, and 13C NMR) of (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol have been detailed. nih.govnih.gov Spectroscopic data for similar compounds like Phenol, 2-methoxy-4-(1-propenyl)- and 2-Methoxy-4-vinylphenol (B128420) are also accessible through databases like the NIST WebBook. researchgate.netnih.gov These existing data can serve as a foundation for developing and applying advanced imaging techniques to the specific compound of interest.
Novel Chemical Biology Probes for Mechanistic Elucidation
To dissect the precise molecular mechanisms of Phenol, 2-methoxy-4-(1-methylethenyl)-, the development of novel chemical biology probes and tools is essential. These tools, which can include fluorescently tagged derivatives or photo-crosslinking probes, enable researchers to identify the direct binding partners of the compound within a complex biological system. By "fishing out" these interacting proteins or other macromolecules, scientists can gain critical insights into its mode of action. Although specific probes for Phenol, 2-methoxy-4-(1-methylethenyl)- have not been extensively described, the synthesis and characterization of related Schiff base compounds, such as 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol, have been reported, demonstrating the feasibility of creating derivatives that could be adapted into chemical biology tools. researchgate.net
Exploring Uncharted Biological Roles and Ecological Significance
While some biological activities of compounds structurally similar to Phenol, 2-methoxy-4-(1-methylethenyl)- have been documented, a vast landscape of its potential biological roles and ecological interactions remains to be explored. For example, the related compound 2-Methoxy-4-vinylphenol has been identified as a flavoring agent and is known to be responsible for the natural aroma of buckwheat. researchgate.net It also plays a role in the chemical signaling of some insects. researchgate.net Furthermore, studies on (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol have demonstrated its anti-inflammatory properties. nih.gov Investigating the unique biological functions of Phenol, 2-methoxy-4-(1-methylethenyl)- could reveal novel therapeutic applications or shed light on its role in plant-herbivore interactions, microbial communication, or other ecological processes. The antimicrobial and antioxidant potential of the related 2-Methoxy-4-vinylphenol further suggests that the target compound may possess similar bioactive properties worth investigating. researchgate.net
Harnessing Synthetic Biology for Enhanced Production and Novel Compounds
Synthetic biology offers powerful tools for the enhanced production of Phenol, 2-methoxy-4-(1-methylethenyl)- and the generation of novel derivatives with improved or entirely new functionalities. By engineering metabolic pathways in microbial or plant chassis, it is possible to create sustainable and high-yield production platforms for this compound. Furthermore, the principles of synthetic biology can be applied to introduce targeted modifications to the chemical structure of Phenol, 2-methoxy-4-(1-methylethenyl)-, leading to the creation of a library of novel compounds with potentially enhanced bioactivities. While the application of synthetic biology to this specific compound is still in its early stages, the synthesis of related compounds like 2-methoxy-4,6-di(prop-1-enyl) phenol from eugenol (B1671780) has been demonstrated, indicating the potential for chemical synthesis to be complemented or replaced by biological routes. researchgate.net
Overcoming Challenges and Seizing Opportunities
The study of Phenol, 2-methoxy-4-(1-methylethenyl)- presents both challenges and opportunities. A key challenge lies in its specific synthesis and purification, which is essential for accurate biological testing. Furthermore, a comprehensive understanding of its metabolic fate and potential toxicity is required for any translational applications. However, the opportunities are significant. The structural similarity to other bioactive phenols suggests a high potential for discovering novel biological activities. The development of new analytical techniques and computational models will undoubtedly accelerate research in this area, paving the way for innovative applications in medicine, agriculture, and materials science.
The Promise of Interdisciplinary Research
The future of research on Phenol, 2-methoxy-4-(1-methylethenyl)- lies in interdisciplinary collaboration. Chemical ecologists can investigate its role in mediating interactions between organisms, while environmental chemists can study its fate and transport in the environment. Collaboration between synthetic chemists, biologists, and engineers will be crucial for developing novel production methods and applications. By bringing together expertise from diverse fields, the scientific community can unlock the full potential of this intriguing molecule.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and purifying phenol, 2-methoxy-4-(1-methylethenyl)- in laboratory settings?
- Methodology : The compound is synthesized via allylation of O-methoxyphenol with allyl bromide, followed by thermal Claisen rearrangement to yield eugenol. Purification involves fractional distillation under reduced pressure or column chromatography using silica gel (hexane:ethyl acetate). Purity is verified by GC-MS (>98%) and NMR spectroscopy .
- Key Considerations : Ensure inert atmosphere (N₂/Ar) during synthesis to prevent oxidation. Monitor reaction temperature (150–180°C) to optimize rearrangement efficiency .
Q. Which analytical techniques are recommended for quantifying eugenol in complex matrices (e.g., plant extracts or synthetic mixtures)?
- Methodology :
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with splitless injection. Calibrate with eugenol reference standards (retention time ~12.5 min; m/z 164, 149) .
- HPLC : C18 column, mobile phase acetonitrile:water (70:30), UV detection at 280 nm. Internal standards (e.g., vanillin) improve accuracy .
Q. How should eugenol be stored to prevent degradation, and what are its stability indicators?
- Storage : Seal in amber glass vials under nitrogen at 4°C. Avoid exposure to light, oxygen, or high humidity to prevent oxidation (darkening) .
- Stability Monitoring : Track color changes (yellow to brown) and quantify degradation products (e.g., eugenol acetate) via GC-MS over time .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported antimicrobial efficacy of eugenol across studies?
- Approach :
- Standardize Assays : Use CLSI guidelines for MIC/MBC determination. Test against reference strains (e.g., E. coli ATCC 25922) and control for solvent effects (e.g., DMSO ≤1%) .
- Synergy Studies : Evaluate combinatorial effects with antibiotics (e.g., β-lactams) via checkerboard assays (FIC index ≤0.5 indicates synergy) .
Q. How can eugenol be structurally modified to enhance its bioactivity for pharmaceutical applications?
- Methodology :
- Schiff Base Synthesis : React eugenol with aldehydes/amines under reflux (e.g., (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol). Characterize derivatives via X-ray crystallography and DFT calculations .
- Acetylation : Introduce acetyl groups at the hydroxyl position to improve lipophilicity (e.g., eugenol acetate). Assess bioactivity via in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .
Q. What mechanistic insights explain eugenol’s role in heavy metal ion removal (e.g., Ni²⁺) from aqueous solutions?
- Experimental Design :
- Batch Adsorption : Optimize pH (5–6), contact time (60–120 min), and eugenol concentration (10–100 mg/L). Use ICP-OES to quantify residual Ni²⁺ .
- Spectroscopic Analysis : FT-IR to identify binding sites (e.g., -OH and methoxy groups). XPS confirms chelation via shifts in O 1s binding energy .
Methodological Notes
- Contradiction Analysis : Discrepancies in bioactivity data often arise from differences in compound purity, assay conditions, or microbial strain variability. Always report Lot numbers and analytical certificates .
- Advanced Characterization : For structural studies, submit crystallographic data to CCDC (e.g., CCDC-2310613) and validate via Hirshfeld surface analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
